molecular formula C11H14BrN3O4 B13491743 tert-Butyl (3-bromo-4-methyl-5-nitropyridin-2-yl)carbamate

tert-Butyl (3-bromo-4-methyl-5-nitropyridin-2-yl)carbamate

Katalognummer: B13491743
Molekulargewicht: 332.15 g/mol
InChI-Schlüssel: XIWZYIIMGGXVAT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl N-(3-bromo-4-methyl-5-nitropyridin-2-yl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromine atom, a methyl group, and a nitro group attached to a pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(3-bromo-4-methyl-5-nitropyridin-2-yl)carbamate typically involves the following steps:

Industrial Production Methods

Industrial production methods for tert-butyl N-(3-bromo-4-methyl-5-nitropyridin-2-yl)carbamate may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl N-(3-bromo-4-methyl-5-nitropyridin-2-yl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), palladium catalysts, bases (e.g., Cs2CO3), solvents (e.g., 1,4-dioxane).

    Reduction: Hydrogen gas, palladium catalysts.

    Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products

    Substitution: Various substituted pyridine derivatives.

    Reduction: Amino-substituted pyridine derivatives.

    Oxidation: Carboxylic acid derivatives.

Wirkmechanismus

The mechanism of action of tert-butyl N-(3-bromo-4-methyl-5-nitropyridin-2-yl)carbamate involves its interaction with molecular targets and pathways within biological systems. The bromine and nitro groups play a crucial role in its reactivity and binding affinity to specific enzymes or receptors. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

tert-Butyl N-(3-bromo-4-methyl-5-nitropyridin-2-yl)carbamate is unique due to the specific combination of functional groups attached to the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Eigenschaften

Molekularformel

C11H14BrN3O4

Molekulargewicht

332.15 g/mol

IUPAC-Name

tert-butyl N-(3-bromo-4-methyl-5-nitropyridin-2-yl)carbamate

InChI

InChI=1S/C11H14BrN3O4/c1-6-7(15(17)18)5-13-9(8(6)12)14-10(16)19-11(2,3)4/h5H,1-4H3,(H,13,14,16)

InChI-Schlüssel

XIWZYIIMGGXVAT-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=NC=C1[N+](=O)[O-])NC(=O)OC(C)(C)C)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.